molecular formula C15H22N2O2 B2976412 Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate CAS No. 2375247-74-6

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate

Cat. No. B2976412
CAS RN: 2375247-74-6
M. Wt: 262.353
InChI Key: AJZPFEZSDQHYFJ-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is its potent antiproliferative activity against various cancer cell lines. However, the compound has limited solubility in water, which may limit its application in in vivo studies. It also exhibits cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate. One potential direction is the development of novel analogs with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the compound's potential application in combination therapy with other anticancer agents. Additionally, the compound's anti-inflammatory and analgesic effects warrant further investigation for the treatment of chronic pain and inflammatory diseases.

Synthesis Methods

Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl 2-bromoacetate with (S)-phenylalanine followed by reduction with lithium aluminum hydride and subsequent reaction with tert-butyl azidoacetate. The final product is obtained after hydrogenation and acid hydrolysis.

Scientific Research Applications

Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(13(17)9-16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZPFEZSDQHYFJ-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145867507

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